(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride
Description
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound with the molecular formula C₄H₅ClN₂O·HCl (base: C₄H₆ClN₂O). The compound features a 1,3-oxazole ring substituted with a chlorine atom at position 2 and an aminomethyl group at position 4, forming a hydrochloride salt. Key properties include:
- Average molecular weight: ~171.02 g/mol (base: 134.56 g/mol + HCl) .
- Structure: The chlorine atom at position 2 enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Applications: Primarily used as a building block in medicinal chemistry for drug discovery, particularly in targeting neurological and antimicrobial pathways.
Properties
IUPAC Name |
(2-chloro-1,3-oxazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O.ClH/c5-4-7-3(1-6)2-8-4;/h2H,1,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPQVBNHWAXORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-54-5 | |
| Record name | (2-chloro-1,3-oxazol-4-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the reaction of 2-chlorooxazole with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The reaction is monitored and controlled to maintain the desired product specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of the oxazole ring undergoes nucleophilic substitution under controlled conditions:
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Aromatic substitution : Reaction with amines (e.g., aniline) yields 2-amino-oxazole derivatives. For example, treatment with pyridine derivatives in acetonitrile facilitates chlorine displacement via an SNAr mechanism.
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Alkoxy/aryloxy substitution : Methanol or phenol derivatives replace the chlorine atom under basic conditions (e.g., K₂CO₃), forming ether-linked analogs.
Table 1: Substitution Reactions and Outcomes
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | DCC/DMAP, microwave | 2-Anilino-oxazole | 85–90 | |
| Sodium methoxide | MeOH, RT | 2-Methoxy-oxazole | 70–75 | |
| Piperidine | DMF, 80°C | 2-Piperidinyl-oxazole | 65 |
Oxidation and Reduction Reactions
The oxazole ring and methanamine group participate in redox transformations:
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Oxidation : Treatment with KMnO₄ oxidizes the oxazole’s methylene group to a carbonyl, forming (2-chloro-1,3-oxazol-4-yl)methanone.
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Reduction : NaBH₄ selectively reduces the primary amine to a secondary amine without altering the oxazole core. Hydrogenolysis (H₂/Pd-C) removes the chloro substituent, yielding unsubstituted oxazole derivatives .
Key Observations :
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Oxazole ring stability under mild oxidizing conditions (e.g., H₂O₂) but degrades with strong acids.
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Reduction of the chloro group to hydrogen requires harsh conditions (e.g., LiAlH₄).
Coupling and Functionalization Reactions
The methanamine group enables further derivatization:
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Amide formation : HATU/DIPEA-mediated coupling with carboxylic acids produces amides (e.g., benzamide derivatives) .
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Schiff base synthesis : Condensation with aldehydes (e.g., benzaldehyde) forms imines, which cyclize to yield fused heterocycles under microwave irradiation .
Table 2: Coupling Reactions
| Partner Reagent | Catalyst/Conditions | Product Class | Application | Source |
|---|---|---|---|---|
| Benzoic acid | HATU/DIPEA, RT | Benzamides | SAR studies | |
| 4-Fluorobenzaldehyde | EtOH, reflux | Imidazo-oxazoles | Anticancer agents |
Comparative Reactivity with Structural Analogs
Studies on related chloro-oxazole derivatives reveal:
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Electron-withdrawing effects : The chloro group enhances electrophilicity at C-2, accelerating substitution compared to unsubstituted oxazoles.
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Steric hindrance : Bulky substituents at C-5 (e.g., difluorophenyl) reduce reaction rates by 30–40% in substitution reactions.
Mechanistic Insights :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxazole rings can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Pharmaceutical Development
The compound serves as a building block in synthesizing more complex pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity. For example, the introduction of different substituents on the oxazole ring has led to compounds with improved selectivity and potency against specific targets in cancer therapy .
Biological Research
Cell Signaling Studies
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride has been utilized in studies investigating cell signaling pathways. Its ability to modulate phosphoinositide 3-kinase activity has implications for understanding cancer cell proliferation and survival mechanisms . This property makes it a valuable tool for researchers studying tumor biology.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in disease processes. Its structural characteristics allow it to interact effectively with enzyme active sites, leading to inhibition that can be quantified in various assays. This application is particularly relevant in drug discovery programs targeting metabolic diseases .
Material Science
Synthesis of Polymers
In material science, (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is investigated for its role in synthesizing novel polymers. Its reactivity facilitates the formation of cross-linked networks that exhibit desirable mechanical properties and thermal stability. Such materials have potential applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biological pathways . The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole Derivatives
a. (5-tert-Butyl-1,3-oxazol-4-yl)methanamine Hydrochloride
- Molecular formula : C₈H₁₄N₂O·HCl.
- Molecular weight : ~190.68 g/mol .
- Key differences : The tert-butyl group at position 5 increases steric bulk and lipophilicity compared to the chlorine substituent in the target compound. This enhances membrane permeability but may reduce solubility in polar solvents.
b. [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine Hydrochloride
c. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride
Thiazole Derivatives
a. (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride
- Molecular formula : C₁₀H₉ClN₂S·HCl.
- Molecular weight : 261.17 g/mol .
- Key differences : Replacement of the oxazole oxygen with sulfur (thiazole) increases molecular weight and polarizability. The 4-chlorophenyl group enhances aromatic interactions but reduces solubility in aqueous media compared to the simpler oxazole derivative .
b. (2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Key Applications |
|---|---|---|---|---|---|
| (2-Chloro-1,3-oxazol-4-yl)methanamine HCl | C₄H₅ClN₂O·HCl | 171.02 | Cl (position 2) | Moderate in water | Neurological drug scaffolds |
| (5-tert-Butyl-1,3-oxazol-4-yl)methanamine HCl | C₈H₁₄N₂O·HCl | 190.68 | tert-Butyl (position 5) | Low in polar solvents | Lipophilic target engagement |
| [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine HCl | C₁₁H₁₂N₂O·HCl | 228.70 | 4-Methylphenyl (position 5) | Low in water | Hydrophobic binding studies |
| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl | C₁₀H₉ClN₂S·HCl | 261.17 | Cl (phenyl), S in thiazole | Low in water | Antimicrobial agents |
| (2-Amino-1,3-thiazol-4-yl)methanol HCl | C₄H₇N₂OS·HCl | 166.63 | OH (methanol group) | High in water | Solubility-enhanced prodrugs |
Research Findings and Trends
- Electronic Effects : Chlorine in the target compound enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitution reactions, whereas sulfur in thiazoles increases resonance stabilization .
- Solubility Trade-offs : Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., tert-butyl) counteract this effect .
- Biological Activity : Thiazole derivatives show higher antimicrobial activity due to sulfur’s role in disrupting bacterial membranes, while oxazole derivatives are preferred in CNS-targeting drugs .
Biological Activity
(2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is a compound characterized by its oxazole ring structure, which is known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in drug discovery.
- Molecular Formula: C4H5ClN2O·HCl
- Molecular Weight: 169.01 g/mol
- CAS Number: 1955548-54-5
The biological activity of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride is largely attributed to its structural features that allow it to interact with various biological targets. The oxazole moiety plays a crucial role in its reactivity and biological effects.
Target Interactions
Oxazole derivatives, including this compound, are known to exhibit a wide spectrum of biological activities through interactions with specific molecular targets. These interactions can lead to alterations in cellular processes and biochemical pathways.
Anticancer Activity
Research has demonstrated that oxazole derivatives can possess significant anticancer properties. For instance, studies have shown that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | A549 | 2.41 |
| Compound C | SK-MEL-2 | 1.08 |
These findings suggest that (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride may also exhibit similar anticancer properties, warranting further investigation.
Enzyme Inhibition
The compound has been utilized in studies focused on enzyme inhibitors. It acts as a probe in biochemical assays that explore the inhibition of specific enzymes involved in metabolic pathways.
Study on Structure-Based Optimization
A study highlighted the optimization of small molecules for human targets, revealing that chlorinated oxazole derivatives showed enhanced potency compared to their non-chlorinated counterparts. The incorporation of a chlorine atom was found to be favorable for biological activity, enhancing interaction with target sites .
Antiproliferative Effects
In vitro studies have indicated that certain oxazole derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, one study reported that a related oxazole compound demonstrated an IC50 value of approximately 40 μM against MDA-MB-453 cells, indicating moderate efficacy .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structure of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the oxazole ring substitution pattern and the presence of the chlorinated moiety. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm can assess purity (>97% as per technical-grade standards) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) monitors reaction progress during synthesis .
Q. How should researchers handle safety risks associated with (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?
- Protocols : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store in amber glass bottles at room temperature, away from oxidizing agents or heat sources. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed for preparing (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?
- Approach : Multi-step synthesis involving cyclization of chloro-substituted precursors. For example:
React 2-chloro-1,3-oxazole-4-carbaldehyde with hydroxylamine to form an oxime intermediate.
Reduce the oxime using sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine derivative.
Acidify with HCl to form the hydrochloride salt. Optimize yields by controlling pH (6–8) and temperature (40–60°C) during reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for oxazole derivatives like (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?
- Case Study : Discrepancies in ¹H NMR chemical shifts (e.g., oxazole ring protons at δ 6.8–7.2 ppm vs. δ 7.5–8.0 ppm) may arise from solvent polarity or trace impurities. Use deuterated DMSO for improved resolution and compare with computational predictions (DFT-based NMR simulations). Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. What experimental strategies mitigate instability of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride in aqueous solutions?
- Design : Stability studies under varying pH (4–9) and temperature (4–37°C) reveal degradation via hydrolysis of the oxazole ring. Use lyophilized forms for long-term storage. For biological assays, prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to minimize aggregation. Monitor degradation via HPLC-UV at 220 nm .
Q. How does the chlorinated oxazole moiety influence bioactivity in comparative studies with non-halogenated analogs?
- Analysis : The chloro group enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) between chlorinated and non-chlorinated analogs. Molecular docking (e.g., AutoDock Vina) can predict binding affinity differences due to halogen bonding .
Q. What are the limitations of X-ray crystallography for structural elucidation of (2-Chloro-1,3-oxazol-4-yl)methanamine hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
